Electrochemical Reformatsky Reaction Efficiency: A Direct Comparison with Ethyl 2-Bromoisobutyrate and Ethyl Chloroacetate
In an electrochemical Reformatsky reaction setup using a graphite powder cathode and aqueous anolyte, ethyl 2-bromopropionate was found to be 'much less efficient' compared to ethyl 2-bromoisobutyrate, which provided preparative yields of coupling products with aromatic aldehydes. Ethyl chloroacetate, a chloro analog, produced only trace amounts of the coupling product under identical conditions [1].
| Evidence Dimension | Reaction efficiency (electrochemical Reformatsky coupling) |
|---|---|
| Target Compound Data | Ethyl 2-bromopropionate: much less efficient (qualitative) |
| Comparator Or Baseline | Ethyl 2-bromoisobutyrate: preparative yields obtained; Ethyl chloroacetate: trace amounts of coupling product |
| Quantified Difference | Efficiency: Ethyl 2-bromoisobutyrate > Ethyl 2-bromopropionate >> Ethyl chloroacetate |
| Conditions | Electrochemical coupling on a graphite powder cathode, aqueous anolyte, tested with six α-haloesters and eighteen carbonyl compounds. |
Why This Matters
This data confirms that ethyl 2-bromopropionate is not universally the most efficient coupling partner in all contexts, but it critically establishes its clear superiority over its chloro analog (ethyl chloroacetate), which is effectively inactive in this reaction, thereby defining its unique place in the Reformatsky reaction landscape.
- [1] Scope and mechanism of the electrochemical Reformatsky reaction of α-haloesters on a graphite powder cathode in aqueous anolyte. (2014). Electrochimica Acta, 132, 118-126. https://doi.org/10.1016/j.electacta.2014.03.129. View Source
